N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2097884-38-1
Cat. No.: VC6410229
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097884-38-1 |
|---|---|
| Molecular Formula | C16H17N3O2S2 |
| Molecular Weight | 347.45 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O2S2/c1-2-4-13-15(23-19-18-13)16(20)17-9-12(11-6-8-22-10-11)14-5-3-7-21-14/h3,5-8,10,12H,2,4,9H2,1H3,(H,17,20) |
| Standard InChI Key | YIYOKILDGUNOQV-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Introduction
Structural Composition and Chemical Properties
Core Architecture
The molecule consists of a 1,2,3-thiadiazole ring substituted at position 4 with a propyl group and at position 5 with a carboxamide functional group. The amide nitrogen is further linked to an ethyl bridge bearing furan-2-yl and thiophen-3-yl substituents. This configuration introduces significant steric and electronic complexity, which may influence its reactivity and biological interactions .
Heterocyclic Components
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1,2,3-Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom. The 1,2,3-thiadiazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions .
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Furan and Thiophene: Oxygen- and sulfur-containing aromatic heterocycles, respectively. These groups enhance lipophilicity and may contribute to binding affinity in biological systems .
Physicochemical Characteristics
While experimental data for this compound are unavailable, predictive modeling based on analogous structures suggests:
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Molecular Weight: ~375.45 g/mol
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LogP: ~3.2 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/5
Synthetic Strategies
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